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Compound of Interest

2,6-Difluoro-4-methoxybenzoic
Compound Name: _
acid

Cat. No.: B058632

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 2,6-
Difluoro-4-methoxybenzoic acid, a key intermediate in pharmaceutical and materials science
research. This document details predicted and comparative spectral data, outlines
standardized experimental protocols for acquiring such data, and presents logical workflows for
spectral analysis.

Core Spectral Data

While experimental spectral data for 2,6-Difluoro-4-methoxybenzoic acid is not readily
available in public databases, the following tables summarize predicted values and data from
structurally similar compounds. These values provide a strong foundation for the identification
and characterization of this molecule.

Predicted *H and **C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the
structure of organic molecules. The predicted chemical shifts for 2,6-Difluoro-4-
methoxybenzoic acid are presented below. These predictions are based on computational
models and analysis of similar fluorinated and methoxy-substituted benzoic acids.

Table 1: Predicted *H NMR Spectral Data for 2,6-Difluoro-4-methoxybenzoic Acid
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Predicted Chemical Shift

Protons Predicted Multiplicity
(S, ppm)

Aromatic-H 6.60 - 6.80 Triplet (t)

Methoxy (-OCHs) 3.80-4.00 Singlet (s)

Carboxylic Acid (-COOH) 10.0-13.0 Broad Singlet (br s)

Table 2: Predicted 3C NMR Spectral Data for 2,6-Difluoro-4-methoxybenzoic Acid

Carbon Atom Predicted Chemical Shift (6, ppm)
Carboxylic Acid (C=0) 165-170

C-F 160 - 165 (d, XJCF)

C-OCHs 155 - 160

C-COOH 110 - 115

C-H 100 - 105 (t, 2JCF)

Methoxy (-OCH?3) 55 - 60

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a
molecule. The expected characteristic absorption bands for 2,6-Difluoro-4-methoxybenzoic
acid are listed below, based on the analysis of similar compounds. An ATR-IR spectrum is
available from Aldrich, though specific peak data is not publicly detailed.[1]

Table 3: Expected Infrared (IR) Absorption Bands for 2,6-Difluoro-4-methoxybenzoic Acid
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Expected Wavenumber

Functional Group Intensity
(cm™)

O-H (Carboxylic Acid) 2500 - 3300 Broad

C=0 (Carboxylic Acid) 1680 - 1720 Strong

C=C (Aromatic) 1580 - 1620 Medium-Strong

C-F 1100 - 1300 Strong

C-O (Ether) 1000 - 1100 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification. The predicted mass-to-charge ratios (m/z) for the
molecular ion and key fragments of 2,6-Difluoro-4-methoxybenzoic acid are presented.

Table 4: Predicted Mass Spectrometry Data for 2,6-Difluoro-4-methoxybenzoic Acid

lon Predicted m/z
[M]* 188.03
[M-OHJ* 171.03
[M-COOH]* 143.04
[M-OCHs]* 157.02

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework
for obtaining high-quality spectral data for 2,6-Difluoro-4-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Weigh 5-10 mg of 2,6-Difluoro-4-methoxybenzoic acid into a clean, dry NMR tube.
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e Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds, or
Acetone-ds).

o Cap the NMR tube and gently agitate until the sample is fully dissolved. The choice of
solvent can affect the chemical shift of the acidic proton.

1H NMR Spectroscopy Protocol:

e Instrument: 400 MHz (or higher) NMR Spectrometer.

e Pulse Program: Standard single-pulse experiment (zg30 or similar).

e Number of Scans: 16-64, depending on sample concentration.

e Spectral Width: 0-16 ppm.

o Relaxation Delay: 1-5 seconds.

e Temperature: 298 K.

o Referencing: The residual solvent peak is used as an internal standard (e.g., CDCls at 7.26
ppm).

13C NMR Spectroscopy Protocol:

e Instrument: 100 MHz (or higher, corresponding to the *H frequency) NMR Spectrometer.

e Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

e Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

e Spectral Width: 0-200 ppm.

o Relaxation Delay: 2 seconds.

o Temperature: 298 K.

» Referencing: The solvent peak is used as an internal standard (e.g., CDCls at 77.16 ppm).
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Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid 2,6-Difluoro-4-methoxybenzoic acid sample directly onto
the ATR crystal.

e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

IR Spectroscopy Protocol:

e Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with a diamond or
germanium ATR accessory.

e Spectral Range: 4000-400 cm~1,
e Resolution: 4 cm™1.
e Number of Scans: 16-32.

e Background: A background spectrum of the clean, empty ATR crystal should be collected
before running the sample.

Mass Spectrometry (MS)

Sample Preparation (Electron lonization - El):

» Dissolve a small amount of 2,6-Difluoro-4-methoxybenzoic acid in a volatile solvent (e.qg.,
methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

» For direct infusion, the solution can be introduced via a syringe pump. For GC-MS, the
sample is injected into the gas chromatograph.

Mass Spectrometry Protocol:
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e Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with
a direct insertion probe.

« lonization Mode: Electron lonization (El).

e Electron Energy: 70 eV.

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
e Scan Range: m/z 40-400.

e Source Temperature: 230 °C.

¢ GC Conditions (if applicable):

o Column: Standard non-polar capillary column (e.g., DB-5ms).

[¢]

Injection Volume: 1 pL.

[e]

Inlet Temperature: 250 °C.
o Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and experimental workflows relevant
to the spectral analysis of 2,6-Difluoro-4-methoxybenzoic acid.
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Caption: General workflow from synthesis to structural confirmation.
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Caption: Logic for NMR-based structure elucidation.
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Caption: Predicted mass spectrometry fragmentation pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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